gamma-Linolenoyl-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H64N7O17P3S |
|---|---|
Molecular Weight |
1028 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate |
InChI |
InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,14-15,26-28,32-34,38,49-50H,4-7,10,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-,15-14-/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
XZQYPTBYQYZGRU-FHDVEODPSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Primary Metabolic Pathways of Gamma Linolenoyl Coa
De Novo Synthesis from Precursor Acyl-CoAs
The synthesis of gamma-Linolenoyl-CoA is a critical step in the omega-6 fatty acid metabolic pathway, originating from the essential fatty acid linoleic acid.
Linoleoyl-CoA as the Direct Precursor Substrate
This compound is directly synthesized from Linoleoyl-CoA. evitachem.com Linoleoyl-CoA is an activated form of linoleic acid, an 18-carbon omega-6 fatty acid with two double bonds (18:2n-6). evitachem.com This initial substrate is formed by the formal condensation of the thiol group of coenzyme A with the carboxyl group of linoleic acid. evitachem.com The conversion of Linoleoyl-CoA to this compound represents the first and often rate-limiting step in the metabolic cascade that generates longer-chain omega-6 PUFAs. reactome.orgdrugbank.com
Enzymatic Catalysis by Acyl-CoA Delta-6 Desaturase (FADS2/D6D)
The conversion of Linoleoyl-CoA to this compound is catalyzed by the enzyme Acyl-CoA delta-6 desaturase, also known as FADS2 or D6D. reactome.orgwikipedia.org This enzyme is a member of the oxidoreductase family and is encoded by the FADS2 gene in humans. wikipedia.orguniprot.org FADS2 is an integral membrane protein primarily located in the endoplasmic reticulum. drugbank.com It plays a crucial role in the biosynthesis of highly unsaturated fatty acids from essential PUFA precursors like linoleic acid and alpha-linolenic acid. uniprot.orguniprot.org
Linoleoyl-CoA + AH₂ + O₂ ⇌ this compound + A + 2 H₂O wikipedia.org
The FADS2 enzyme exhibits remarkable regiospecificity, introducing a double bond specifically between the 6th and 7th carbon atoms from the carboxyl end of the fatty acyl chain of Linoleoyl-CoA. reactome.orggenome.jp This desaturation event results in the formation of a cis double bond. uniprot.org The stereospecific removal of hydrogen atoms during this process leads to the formation of the cis-Δ6 double bond, a key structural feature of this compound. pnas.org The enzyme's active site architecture is crucial for correctly positioning the substrate to ensure the precise location and cis configuration of the newly formed double bond. nih.gov
The delta-6 desaturation reaction is an oxidative process that requires a sophisticated electron transfer system and specific cofactors. The reaction necessitates molecular oxygen (O₂) and a source of electrons, which are typically provided by NADH. reactome.orgresearchgate.net The electrons are transferred from NADH to the desaturase via an electron transport chain located in the endoplasmic reticulum membrane. This system involves cytochrome b5 and, in some cases, NADH-cytochrome b5 reductase. genome.jpresearchgate.net The FADS2 enzyme itself often contains a cytochrome b5-like domain that is believed to act as the immediate electron donor to the di-iron center within the enzyme's active site. genome.jpresearchgate.net Iron is an essential cofactor for the catalytic activity of FADS2. wikipedia.org
Regiospecificity and Stereochemistry of Delta-6 Desaturation
Downstream Metabolic Fates of this compound
Once synthesized, this compound serves as a substrate for further enzymatic reactions, leading to the production of biologically important long-chain PUFAs.
Elongation to Dihomo-gamma-Linolenoyl-CoA (DGLA-CoA)
A primary metabolic fate of this compound is its rapid elongation to form Dihomo-gamma-Linolenoyl-CoA (DGLA-CoA). reactome.org This reaction is catalyzed by the enzyme fatty acid elongase 5 (ELOVL5), which is specific for C18 polyunsaturated fatty acyl-CoAs. reactome.orgencyclopedia.pub The elongation process involves the addition of a two-carbon unit, derived from malonyl-CoA, to the carboxyl end of the this compound molecule. reactome.org This conversion is a crucial step in the pathway leading to the synthesis of arachidonic acid. encyclopedia.pub DGLA-CoA itself is a significant intermediate that can be further metabolized to produce various signaling molecules. reactome.orgebi.ac.uk
| Reaction | Substrate | Enzyme | Product |
| Delta-6 Desaturation | Linoleoyl-CoA | Acyl-CoA Delta-6 Desaturase (FADS2/D6D) | This compound |
| Elongation | This compound | Fatty Acid Elongase 5 (ELOVL5) | Dihomo-gamma-Linolenoyl-CoA (DGLA-CoA) |
Catalytic Role of Elongation of Long-Chain Fatty Acid Family Members 5 (ELOVL5)
Subsequent Desaturation Reactions in Polyunsaturated Fatty Acid Synthesis
Dihomo-gamma-linolenoyl-CoA, the product of this compound elongation, serves as a substrate for further desaturation. This step is critical for the synthesis of arachidonic acid (ARA), a precursor for a variety of signaling molecules. mdpi.comreactome.org The enzyme delta-5-desaturase (FADS1) catalyzes the introduction of a double bond at the fifth carbon of dihomo-gamma-linolenoyl-CoA, converting it to arachidonoyl-CoA. mdpi.comresearchgate.net
Hydrolysis to Free Gamma-Linolenic Acid
This compound can be hydrolyzed to release the free fatty acid, gamma-linolenic acid (GLA), and coenzyme A (CoA). This reaction is catalyzed by a group of enzymes known as acyl-CoA thioesterases. nih.govebi.ac.uk
Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze acyl-CoA esters. nih.govebi.ac.uk These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes. nih.gov Several ACOT isoforms exist, with varying substrate specificities. nih.gov For instance, ACOT8 has been shown to hydrolyze a broad range of acyl-CoAs, from short- to long-chain, and could potentially act on this compound. genecards.orgnih.govmdpi.com The activity of some ACOTs is sensitive to the concentration of CoASH, suggesting a role in maintaining the balance of acyl-CoAs and free CoASH. mdpi.com
The hydrolysis of this compound by ACOTs plays a regulatory role in cellular lipid metabolism. By converting the activated acyl-CoA back to a free fatty acid, these enzymes can control the size of the this compound pool available for elongation, desaturation, or incorporation into complex lipids. nih.govnih.gov This regulation helps to maintain cellular homeostasis and ensures that the levels of various fatty acid metabolites are kept within an appropriate range. nih.gov The activity of ACOTs can be influenced by factors such as the cellular energy state and the presence of specific signaling molecules. nih.gov
Involvement of Acyl-CoA Thioesterases (ACOT)
Alternative Metabolic Routes Involving this compound
Besides its role in the synthesis of longer PUFAs, this compound can enter other metabolic pathways. One significant alternative fate is its incorporation into complex lipids, such as triacylglycerols (triglycerides). Fatty acyl-CoAs, including this compound, can be esterified to a glycerol-3-phosphate backbone in the synthesis of these storage lipids. mdpi.comresearchgate.net The PubChem database lists numerous triacylglycerol biosynthesis pathways that can utilize this compound. nih.gov
Sequential Elongation-Desaturation Pathways (e.g., Delta-8 Desaturation Activity of FADS2)
The metabolic fate of this compound is primarily dictated by sequential elongation and desaturation reactions. The conventional and most recognized pathway involves the elongation of GLA-CoA to form dihomo-gamma-linolenoyl-CoA (DGLA-CoA). drugbank.com This step is followed by a further desaturation to produce arachidonoyl-CoA, the precursor to arachidonic acid.
However, research has uncovered an alternative pathway that highlights the multifunctional nature of the FADS2 enzyme, which also possesses delta-8 desaturase activity. nih.govmdpi.com
Conventional Pathway:
Elongation: this compound is elongated by two carbons to form dihomo-gamma-linolenoyl-CoA (DGLA-CoA; 20:3n-6). This reaction is catalyzed by an enzyme known as elongase of very long-chain fatty acids 5 (ELOVL5). drugbank.com
Desaturation: DGLA-CoA is then desaturated by the delta-5-desaturase (D5D), encoded by the FADS1 gene, to produce arachidonoyl-CoA (20:4n-6), the precursor to arachidonic acid. drugbank.comcambridge.org
Alternative Pathway via Delta-8 Desaturation: Scientific studies have provided molecular evidence for an alternative biosynthetic route involving the delta-8 desaturase activity of the FADS2 enzyme. nih.govnih.gov In this pathway, the order of elongation and desaturation is reversed.
Elongation of Linoleoyl-CoA: Linoleoyl-CoA is first elongated to eicosadienoyl-CoA (20:2n-6). cambridge.org
Delta-8 Desaturation: The FADS2 enzyme then acts as a delta-8 desaturase, converting eicosadienoyl-CoA into dihomo-gamma-linolenoyl-CoA (DGLA-CoA; 20:3n-6). nih.govnih.gov
This discovery demonstrates that FADS2 is a multifunctional enzyme, capable of acting as a delta-6, delta-8, and even a delta-4 desaturase. nih.govmdpi.com Research using a baboon FADS2 construct expressed in Saccharomyces cerevisiae confirmed its ability to desaturate 11,14-eicosadienoic acid (20:2n-6) to yield 8,11,14-eicosatrienoic acid (20:3n-6 or DGLA). nih.gov This alternative pathway provides another means for mammals to synthesize important long-chain PUFAs from precursors that were previously considered dead-end products. nih.gov
| Enzyme | Gene | Primary Activity | Substrate(s) | Product(s) |
| Delta-6-Desaturase | FADS2 | Δ6-desaturation | Linoleoyl-CoA (18:2n-6) | This compound (18:3n-6) |
| Elongase | ELOVL5 | Elongation | This compound (18:3n-6) | Dihomo-gamma-linolenoyl-CoA (20:3n-6) |
| Delta-5-Desaturase | FADS1 | Δ5-desaturation | Dihomo-gamma-linolenoyl-CoA (20:3n-6) | Arachidonoyl-CoA (20:4n-6) |
| Delta-8-Desaturase (alternate activity) | FADS2 | Δ8-desaturation | Eicosadienoyl-CoA (20:2n-6) | Dihomo-gamma-linolenoyl-CoA (20:3n-6) |
| This table outlines the key enzymes and their roles in the sequential elongation-desaturation pathways of omega-6 fatty acids. drugbank.comnih.govcambridge.orgnih.gov |
Competition experiments have shown that the delta-6 desaturase activity of FADS2 is generally favored over its delta-8 desaturase activity. nih.gov Nevertheless, the existence of the delta-8 pathway represents an important alternative route for PUFA biosynthesis. nih.govnih.gov
Enzymology and Biochemical Characterization of Gamma Linolenoyl Coa Interconversion
Acyl-CoA Delta-6 Desaturase (FADS2) Characterization
Linoleoyl-CoA + AH2 (electron donor) + O2 ⇌ Gamma-linolenoyl-CoA + A (oxidized donor) + 2 H2O. wikipedia.org
FADS2 exhibits broad substrate specificity, acting on several fatty acyl-CoA molecules. genome.jpcambridge.org Its principal role is the Δ6-desaturation of the essential fatty acids linoleic acid (LA, 18:2n-6) to form gamma-linolenic acid (GLA, 18:3n-6) and alpha-linolenic acid (ALA, 18:3n-3) to form stearidonic acid (SDA, 18:4n-3). uniprot.orguniprot.orgcambridge.org This is the first and rate-limiting step in the synthesis of arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.govuniprot.orguniprot.org
The enzyme also demonstrates activity towards other substrates. In the later stages of DHA synthesis, FADS2 catalyzes the Δ6-desaturation of tetracosapentaenoic acid (24:5n-3) to produce tetracosahexaenoic acid (24:6n-3). uniprot.orguniprot.org Furthermore, FADS2 can desaturate palmitic acid (16:0) to produce sapienic acid (16:1n-10), a fatty acid unique to humans. uniprot.orgcambridge.org Some studies have also reported a Δ8-desaturase activity, converting eicosadienoic acid (20:2n-6) to dihomo-gamma-linolenic acid (DGLA, 20:3n-6) and 20:3n-3 to 20:4n-3. ocl-journal.orgmdpi.com There is evidence of competition between n-3 and n-6 substrates, with some studies suggesting a higher affinity of FADS2 for ALA over LA. ocl-journal.orgnih.gov
| Substrate (Fatty Acyl-CoA) | Product (Fatty Acyl-CoA) | Desaturation Position | Reference |
|---|---|---|---|
| Linoleoyl-CoA (18:2n-6) | This compound (18:3n-6) | Δ6 | uniprot.orguniprot.org |
| alpha-Linolenoyl-CoA (18:3n-3) | Stearidonoyl-CoA (18:4n-3) | Δ6 | uniprot.orguniprot.org |
| Tetracosapentaenoyl-CoA (24:5n-3) | Tetracosahexaenoyl-CoA (24:6n-3) | Δ6 | uniprot.orguniprot.org |
| Palmitoyl-CoA (16:0) | Sapienoyl-CoA (16:1n-10) | Δ6 | uniprot.orggenome.jp |
| Eicosadienoyl-CoA (20:2n-6) | Dihomo-gamma-linolenoyl-CoA (20:3n-6) | Δ8 | ocl-journal.orgmdpi.com |
| (11E)-Octadecenoyl-CoA (trans-vaccenoyl-CoA) | (6Z,11E)-Octadecadienoyl-CoA | Δ6 | uniprot.orguniprot.org |
FADS2 proteins are modular, typically featuring a cytochrome b5-like domain at the N-terminus and a larger desaturase domain at the C-terminus. nih.gov The N-terminal domain is crucial as it facilitates the direct transfer of electrons from NADH-cytochrome b5 reductase to the enzyme's catalytic site, eliminating the need for a separate cytochrome b5 protein. nih.gov
The catalytic domain contains three characteristic histidine-rich regions (histidine boxes), which are conserved motifs essential for catalysis. nih.govnih.gov These regions bind an iron atom at the catalytic center, which is fundamental for the desaturation reaction. genome.jpthno.org The structure of the enzyme, particularly the amino acids lining the substrate-binding pocket, dictates its substrate specificity and catalytic efficiency. researchgate.net Studies involving site-directed mutagenesis and the creation of chimeric enzymes have shown that even single amino acid substitutions can significantly alter enzyme function, for instance, converting a Δ6-desaturase into a bifunctional Δ5/Δ6 enzyme. nih.govplos.org For example, specific amino acid patterns can be used to discriminate between Δ5 and Δ6 desaturases. nih.gov Genetic variations, such as single nucleotide polymorphisms (SNPs) in the FADS2 gene, can influence the enzyme's conformational dynamics and stability, thereby affecting its catalytic efficiency and contributing to variations in PUFA levels among individuals. mdpi.com
The enzymology of PUFA desaturation shows notable differences across biological kingdoms. In mammals, the FADS gene cluster on chromosome 11 includes FADS1 and FADS2, which encode for Δ5 and Δ6 desaturases, respectively. plos.orgresearchgate.net This clear division of labor is not universal.
In fish, a significant evolutionary divergence occurred where the FADS1 gene was lost. nih.govplos.org Consequently, all necessary desaturation steps in the LC-PUFA pathway are catalyzed by FADS2 enzymes. nih.gov This has led to the evolution of FADS2 enzymes with diverse and sometimes overlapping specificities. For example, the zebrafish FADS2 is a bifunctional Δ5/Δ6 desaturase, and rabbitfish possess two FADS2-like genes with Δ5/Δ6 and Δ4/Δ5 activities. plos.org This functional plasticity highlights the adaptability of the FADS2 enzyme to fulfill different metabolic needs depending on the organism's environment and diet. plos.org
In fungi and microalgae, FADS enzymes are also the primary producers of PUFAs. researchgate.net The catalytic activities and substrate specificities of these microbial desaturases are directly linked to their protein structure. researchgate.net Some microbial FADS2 enzymes, like that from Thalassiosira pseudonana, exhibit very high catalytic activity, making them subjects of research aimed at understanding the molecular basis of high efficiency. nih.govresearchgate.net The FADS2 enzyme is remarkably conserved, being present in animals, plants, fungi, and cyanobacteria. wikipedia.org
Structural Determinants Influencing Catalytic Activity and Substrate Preference
ELOVL5 Elongase Characterization
Following its synthesis by FADS2, this compound serves as a substrate for ELOVL5. This enzyme is a member of the ELOVL (Elongation of Very Long-chain fatty acids) family, which are multi-pass transmembrane proteins located in the endoplasmic reticulum. frontiersin.org ELOVL5 catalyzes the first, rate-limiting condensation step in the fatty acid elongation cycle, which adds two carbon units to the acyl chain. mdpi.comuniprot.orggenecards.org In the context of this compound (18:3n-6), ELOVL5 elongates it to form dihomo-gamma-linolenoyl-CoA (DGLA-CoA, 20:3n-6). mdpi.comnih.gov
ELOVL5 has a defined range of substrate specificity, primarily acting on C18 and C20 polyunsaturated fatty acyl-CoAs. researchgate.netresearchgate.net It shows high activity toward this compound (18:3n-6) and stearidonoyl-CoA (18:4n-3). mdpi.comgenecards.orgresearchgate.net Studies in various organisms, including mammals and fish, confirm that ELOVL5 can efficiently elongate both C18 and C20 PUFAs. csic.esnih.gov For instance, functional characterization in yeast showed that rabbitfish ELOVL5 exhibited a preference for C18 and C20 substrates over C22 substrates. csic.es In some teleosts, ELOVL5 shows higher activity for n-3 PUFA substrates compared to n-6 PUFAs. researchgate.net
While its main role is in PUFA synthesis, ELOVL5 can also elongate some monounsaturated fatty acids (MUFAs), such as palmitoleic acid (16:1n-7). nih.govnih.gov Under conditions of essential fatty acid deficiency, the substrate preference of mammalian ELOVL5 can shift. For example, it can elongate oleic acid (18:1n-9) to produce intermediates for Mead acid (20:3n-9) synthesis. researchgate.netbiorxiv.org This change in substrate preference is reportedly regulated by phosphorylation of the ELOVL5 enzyme. researchgate.netbiorxiv.org
| Organism/System | Substrate (Fatty Acid) | Product (Fatty Acid) | Conversion Rate (%) | Reference |
|---|---|---|---|---|
| Pike Eel (Muraenesox cinereus) | gamma-Linolenic Acid (18:3n-6) | Dihomo-gamma-linolenic Acid (20:3n-6) | - | researchgate.net |
| Arachidonic Acid (20:4n-6) | Docosatetraenoic Acid (22:4n-6) | - | researchgate.net | |
| Golden Pompano (Trachinotus ovatus) | alpha-Linolenic Acid (18:3n-3) | Eicosatetraenoic Acid (20:4n-3) | 49.7 | nih.gov |
| gamma-Linolenic Acid (18:3n-6) | Dihomo-gamma-linolenic Acid (20:3n-6) | 67.4 | nih.gov | |
| Stearidonic Acid (18:4n-3) | Eicosapentaenoic Acid (20:5n-3) | 58.3 | nih.gov | |
| Arachidonic Acid (20:4n-6) | Docosatetraenoic Acid (22:4n-6) | 84.8 | nih.gov | |
| Eicosapentaenoic Acid (20:5n-3) | Docosapentaenoic Acid (22:5n-3) | 86.6 | nih.gov | |
| Rabbitfish (Siganus canaliculatus) | Stearidonic Acid (18:4n-3) | Eicosatetraenoic Acid (20:4n-3) | 67.7 | csic.es |
| Eicosapentaenoic Acid (20:5n-3) | Docosapentaenoic Acid (22:5n-3) | 87.5 | csic.es |
The microsomal fatty acid elongation system involves a cycle of four consecutive reactions to add two carbons to a fatty acyl-CoA substrate. nih.gov These reactions are:
Condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step catalyzed by an ELOVL enzyme (e.g., ELOVL5). mdpi.comnih.govbiorxiv.org
Reduction of the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, using NADPH as a cofactor. nih.gov
Dehydration of the 3-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase. nih.gov
Reduction of the trans-2,3-enoyl-CoA to a saturated, elongated acyl-CoA by a trans-2,3-enoyl-CoA reductase, also using NADPH. nih.gov
The ELOVL enzyme itself is responsible only for the initial condensation reaction. Structural studies of ELOVL7, a related elongase, suggest a ping-pong type mechanism for the condensation step. biorxiv.org In this model, the acyl-CoA substrate first binds within a narrow tunnel in the enzyme. The CoA is cleaved, and the fatty acyl chain forms a covalent intermediate with a key histidine residue in the active site. The CoA product is then released. Subsequently, malonyl-CoA binds, is decarboxylated to form a reactive enolate, which then attacks the acyl-enzyme intermediate. This results in the formation of the 3-ketoacyl-CoA product, which is elongated by two carbons and is then released to be acted upon by the other enzymes of the elongation complex. biorxiv.org
Substrate Chain Length Preferences and Positional Specificity
Acyl-CoA Thioesterase Activities on this compound
The enzymatic conversion of this compound to gamma-linolenic acid and Coenzyme A (CoA) is catalyzed by a family of enzymes known as acyl-CoA thioesterases (ACOTs). These enzymes play a crucial role in regulating the intracellular balance of fatty acyl-CoAs, free fatty acids, and CoA. researchgate.nethmdb.ca The activity of ACOTs on this compound is characterized by the specificity of different isozymes and their respective hydrolytic efficiencies.
Isozyme Specificity and Hydrolytic Efficiency
Several ACOT isozymes, located in different cellular compartments such as the mitochondria, peroxisomes, and cytosol, have been identified to hydrolyze this compound. researchgate.nethmdb.cahmdb.ca While detailed kinetic data (Km and Vmax) for the hydrolysis of this compound by each specific isozyme is not extensively documented in the literature, the substrate specificities provide insights into their potential roles in gamma-linolenic acid metabolism.
Acyl-CoA Thioesterase 2 (ACOT2): This mitochondrial enzyme is known to act on a variety of medium- and long-chain acyl-CoAs. hmdb.canih.gov Its activity on this compound has been documented, suggesting a role in mitochondrial fatty acid metabolism. hmdb.ca ACOT2 is considered a key player in facilitating mitochondrial β-oxidation by managing the levels of long-chain fatty acyl-CoAs. nih.govnih.gov
Acyl-CoA Thioesterase 4 (ACOT4): Located in the peroxisomes, ACOT4 hydrolyzes a range of substrates, including long-chain saturated and unsaturated monocarboxylic acyl-CoAs. hmdb.cawikipedia.org Its documented activity on this compound points to its involvement in peroxisomal lipid metabolism. hmdb.ca
Acyl-CoA Thioesterase 7 (ACOT7): As a cytosolic enzyme, ACOT7 displays broad substrate specificity, acting on fatty acyl-CoAs with chain lengths from C8 to C18. hmdb.cauniprot.orguniprot.org Its ability to hydrolyze this compound suggests a function in regulating the cytoplasmic pool of this specific acyl-CoA. hmdb.ca
Acyl-CoA Thioesterase 8 (ACOT8): This peroxisomal thioesterase is characterized by its particularly broad substrate specificity, hydrolyzing acyl-CoAs with chain lengths from C2 to C20, including both saturated and unsaturated forms. uniprot.orgmdpi.com Studies on rat ACOT8 have confirmed its activity on a wide range of unsaturated acyl-CoAs. uniprot.org Furthermore, overexpression of ACOT8 homologs in the fungus Mucor circinelloides has been shown to lead to the accumulation of γ-linolenic acid, directly indicating substrate specificity for this compound. mdpi.com ACOT8 is considered a major thioesterase within peroxisomes. hmdb.ca
Table 1: Acyl-CoA Thioesterase Isozymes Acting on this compound
| Enzyme | Cellular Localization | Substrate Range | Activity on this compound Confirmed |
| ACOT2 | Mitochondria | Medium to long-chain acyl-CoAs | Yes hmdb.ca |
| ACOT4 | Peroxisomes | Long-chain saturated and unsaturated acyl-CoAs | Yes hmdb.ca |
| ACOT7 | Cytosol | C8-C18 acyl-CoAs | Yes hmdb.ca |
| ACOT8 | Peroxisomes | C2-C20 saturated and unsaturated acyl-CoAs | Yes hmdb.cauniprot.orgmdpi.com |
Cellular and Subcellular Dynamics of Gamma Linolenoyl Coa
Intracellular Localization and Compartmentation of Metabolic Processes
The fate of gamma-linolenoyl-CoA is intrinsically linked to its location within the cell. Specific organelles house the enzymes responsible for its creation and subsequent modification, leading to distinct metabolic pools that serve different cellular functions.
Endoplasmic Reticulum as a Primary Site of Synthesis and Elongation
The endoplasmic reticulum (ER) serves as the central hub for the metabolism of this compound. nih.gov It is on the ER membrane that its precursor, linoleoyl-CoA, undergoes desaturation to form this compound. researchgate.netnih.gov This critical step is catalyzed by the enzyme delta-6-desaturase. Studies in developing borage seeds, for instance, have shown that this desaturase activity is predominantly associated with enriched ER membranes. researchgate.net
Following its synthesis, this compound is a primary substrate for fatty acid elongation, also occurring within the ER. wikipedia.org The enzyme fatty acid elongase 5 (ELOVL5) specifically catalyzes the addition of a two-carbon unit to this compound, converting it to dihomo-gamma-linolenoyl-CoA (DGLA-CoA). wikipedia.orgnih.gov This elongation step is a key control point in the biosynthesis of downstream polyunsaturated fatty acids like arachidonic acid. wikipedia.org The entire microsomal fatty acid elongation pathway involves a four-step process: condensation, reduction, dehydration, and a second reduction, with the condensing enzyme being the rate-limiting step. nih.govbiologists.com
| Enzyme | Substrate | Product | Cellular Location | Function |
| Delta-6-Desaturase | Linoleoyl-CoA | This compound | Endoplasmic Reticulum | Synthesis |
| ELOVL5 | This compound | Dihomo-gamma-linolenoyl-CoA | Endoplasmic Reticulum | Elongation |
Cytoplasmic Acyl-CoA Pools
Once synthesized in the ER, this compound enters the broader cytosolic acyl-CoA pool. Fatty acids are effectively "trapped" within the cell through their conversion to acyl-CoA thioesters by acyl-CoA synthetases, a process known as vectorial acylation. nih.gov This pool is a dynamic reservoir of activated fatty acids available for various metabolic pathways. The concentration of free acyl-CoAs in the cytosol is tightly regulated and buffered by Acyl-CoA Binding Proteins (ACBPs). nih.gov These proteins bind to long-chain acyl-CoAs, like this compound, facilitating their transport and preventing the potentially disruptive detergent effects of free acyl-CoAs on cellular membranes. nih.govmdpi.com Short-time kinetic experiments have demonstrated that the products of desaturase activity, such as this compound, can be detected in the acyl-CoA pool very shortly after the introduction of the precursor fatty acid. researchgate.net
Potential Roles in Mitochondrial and Peroxisomal Lipid Metabolism
While the ER is the primary site of its synthesis and elongation, this compound also plays a role in the metabolic activities of mitochondria and peroxisomes. For it to be metabolized in the mitochondria, it must first be converted to gamma-linolenoylcarnitine to be transported across the mitochondrial membrane. nih.govfrontiersin.org Inside the mitochondria, it can undergo beta-oxidation to produce energy. nih.govfrontiersin.org Studies with isolated rat liver mitochondria have shown that the degradation of gamma-linolenoylcarnitine to ketone bodies requires the auxiliary enzyme 2,4-dienoyl-CoA reductase, highlighting a specific pathway for its breakdown. nih.govfrontiersin.org
Intracellular Transport and Trafficking Mechanisms of Acyl-CoAs
The movement of this compound between its sites of synthesis, storage, and utilization is a complex process mediated by specific transport proteins and inter-organelle communication. Due to their amphipathic nature, acyl-CoAs require chaperones to move through the aqueous cytosol and to be correctly partitioned between different cellular compartments. mdpi.com
Acyl-CoA-binding proteins (ACBPs) are key players in this process, functioning as intracellular carriers for medium- and long-chain acyl-CoA esters, including this compound. wikipedia.orgnih.gov These small, highly conserved proteins bind acyl-CoAs with high affinity, protecting them from hydrolysis, preventing their detergent effects, and delivering them to specific enzymes and metabolic pathways. nih.govnih.gov ACBPs can transport acyl-CoAs from the ER to other sites, such as the mitochondria for beta-oxidation. nih.gov
Transport into the mitochondrial matrix for oxidation is a highly regulated process known as the carnitine shuttle. nih.govfrontiersin.org Acyl-CoAs in the cytosol are first converted to acylcarnitines by carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane. The resulting acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the matrix, carnitine palmitoyltransferase II (CPT-II) converts the acylcarnitine back into an acyl-CoA, which can then enter the beta-oxidation spiral. frontiersin.org
Recent research also highlights the importance of direct contact sites between organelles, such as the ER, mitochondria, and lipid droplets, in facilitating the efficient trafficking of fatty acids and their activated CoA esters. nih.gov These membrane junctions may allow for the direct channeling of lipids from their site of synthesis or release to their site of metabolism, minimizing diffusion through the cytosol and preventing potential lipotoxicity. researchgate.net
Integration into Complex Lipid Synthesis Pathways
A primary fate of this compound is its incorporation into complex lipids, which is fundamental for membrane structure and function. This integration primarily involves the acylation of phospholipids (B1166683).
Role in Phospholipid Acylation and Remodeling
This compound serves as an acyl donor in the synthesis and remodeling of phospholipids, particularly phosphatidylcholine (PC). researchgate.net This process is part of the Kennedy pathway and the Lands cycle. Lysophosphatidylcholine acyltransferases (LPCATs) are enzymes that catalyze the transfer of an acyl group from an acyl-CoA to a lysophospholipid to form a diacyl phospholipid. Studies have shown that LPCAT enzymes, which are crucial for supplying the cytosolic acyl-CoA pool with acyl groups from phospholipids, can utilize various polyunsaturated acyl-CoAs. Research on different plant and diatom species has demonstrated that LPCATs exhibit varying specificities, with some efficiently using n-6 polyunsaturated fatty acyl-CoAs like this compound for the acylation of lysophosphatidylcholine. This incorporation is a key step, as the modification of fatty acids, such as desaturation and elongation, often occurs after they have been esterified to phospholipids within the ER membrane. researchgate.net
| Process | Key Enzyme Family | Substrates | Product Example | Significance |
| Phospholipid Acylation | Lysophosphatidylcholine acyltransferase (LPCAT) | This compound, Lysophosphatidylcholine | Gamma-linolenoyl-phosphatidylcholine | Incorporation into cell membranes, substrate for further modification |
Contribution to Triacylglycerol Assembly and Storage
This compound, an activated form of the omega-6 fatty acid gamma-linolenic acid (GLA), plays a significant role in the biosynthesis and accumulation of triacylglycerols (TAGs), the primary form of energy storage in eukaryotic cells. nih.gov This process involves the sequential esterification of a glycerol-3-phosphate backbone with fatty acyl-CoAs, including this compound, culminating in the formation of TAG molecules that are subsequently stored within specialized organelles known as lipid droplets. nih.govnih.gov
The incorporation of this compound into TAGs follows the established pathways of triacylglycerol synthesis, primarily the glycerol-3-phosphate (Kennedy) pathway. researchgate.net This pathway begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid. nih.govmdpi.com Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) catalyzes the addition of a second acyl-CoA, which can be this compound, to produce phosphatidic acid. nih.govmdpi.com The phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield diacylglycerol (DAG). nih.govresearchgate.net In the final and committed step of TAG synthesis, diacylglycerol acyltransferase (DGAT) esterifies the DAG with a third acyl-CoA, which can also be this compound, to form a triacylglycerol molecule. nih.govnih.gov
Research has demonstrated the efficient incorporation of GLA into TAGs in various organisms. For instance, in genetically modified Brassica juncea (Indian mustard) engineered to produce high levels of GLA, this fatty acid was almost exclusively found within the triacylglycerol fraction, accounting for up to 40% of the total seed fatty acids. nih.govnih.gov This indicates a highly efficient channeling of newly synthesized GLA into the TAG assembly pathway. nih.govnih.gov
The positional distribution of GLA within the TAG molecule can vary depending on the organism and the specific enzymes involved. In the aforementioned Brassica juncea study, GLA was found to be more abundant at the sn-2 position of the glycerol (B35011) backbone. nih.govnih.gov However, in other sources like evening primrose and black currant oil, GLA is concentrated at the sn-3 position, while in borage oil, it is found at the sn-2 position. chiro.org Fungal oils can have GLA evenly distributed between the sn-2 and sn-3 positions. chiro.org This specificity is determined by the substrate preferences of the acyltransferases (AGPAT and DGAT) involved in the TAG synthesis.
Once synthesized, these TAGs containing gamma-linolenic acid are stored in lipid droplets. nih.govmdpi.com These dynamic organelles are not merely inert fat depots but are actively involved in lipid metabolism, serving as a reservoir for fatty acids that can be mobilized for various cellular processes. mdpi.comresearchgate.net The storage of GLA in TAGs within lipid droplets effectively sequesters this polyunsaturated fatty acid, protecting the cell from potential lipotoxicity while ensuring its availability when needed. nih.gov The size and number of these lipid droplets can be influenced by the rate of TAG synthesis and breakdown. plos.org
The enzymes central to the incorporation of this compound into triacylglycerols are summarized in the table below.
| Enzyme | Abbreviation | Function in TAG Synthesis |
| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the initial acylation of glycerol-3-phosphate to form lysophosphatidic acid. nih.govmdpi.com |
| 1-acylglycerol-3-phosphate acyltransferase | AGPAT | Adds a second acyl-CoA, potentially this compound, to lysophosphatidic acid to form phosphatidic acid. nih.govmdpi.com |
| Phosphatidic acid phosphatase | PAP (Lipin) | Dephosphorylates phosphatidic acid to produce diacylglycerol (DAG). nih.govresearchgate.net |
| Diacylglycerol acyltransferase | DGAT | Catalyzes the final step, esterifying DAG with an acyl-CoA, such as this compound, to form triacylglycerol. nih.govnih.gov |
Regulatory Mechanisms Governing Gamma Linolenoyl Coa Metabolism
Transcriptional and Post-Transcriptional Regulation of Key Enzymes
The expression of FADS2 and ELOVL5 is meticulously regulated to adapt to the cell's metabolic state and respond to external stimuli. This regulation occurs at both the transcriptional level, controlling the synthesis of messenger RNA (mRNA), and the post-transcriptional level, influencing mRNA stability, translation, and epigenetic modifications.
The expression of FADS2 and ELOVL5 varies significantly across different tissues, reflecting the specific metabolic roles of these tissues in PUFA synthesis. In general, the highest transcript levels are found in tissues with high lipid metabolic activity. frontiersin.orgfrontiersin.org
In humans and other mammals, the liver is a primary site of PUFA synthesis, and consequently, both FADS2 and ELOVL5 are highly expressed in hepatocytes. nih.govresearchgate.net The brain, which has a high requirement for docosahexaenoic acid (DHA), also shows significant expression of these genes. frontiersin.orgresearchgate.net Other tissues where expression has been noted include the intestine, adrenal gland, and testis. frontiersin.orgresearchgate.netgenecards.org In specific pathological conditions, such as certain cancers, the expression of these enzymes can be upregulated. For example, ELOVL5 is the predominantly expressed elongase in prostate cancer and is induced by androgen receptor signaling. aacrjournals.org Similarly, FADS2 expression is elevated in high-risk neuroblastoma. nih.gov
**Table 1: Tissue Expression Profiles of FADS2 and ELOVL5*** *This table is interactive. Click on headers to sort.
| Gene | Predominant Tissues | Other Expressed Tissues | Species Context |
|---|---|---|---|
| FADS2 | Liver, Brain | Intestine, Stomach, Muscle, Gill | Human, Catfish, Rodents frontiersin.orgfrontiersin.orgnih.govresearchgate.net |
| ELOVL5 | Liver, Brain | Adrenal Gland, Testis, Intestine | Human, Catfish, Rodents, Goby frontiersin.orggenecards.orgbiorxiv.org |
The transcription of FADS2 and ELOVL5 is dynamically modulated by a variety of external and internal signals, ensuring that PUFA synthesis aligns with the body's physiological needs.
Nutritional Factors: Dietary fat intake is a major regulator. Diets rich in the end-products of the PUFA pathway, such as eicosapentaenoic acid (EPA) and DHA found in fish oil, lead to feedback inhibition, suppressing the expression of FADS2 and ELOVL5. csic.esnih.gov Conversely, diets low in long-chain PUFAs or rich in their precursors, such as linoleic acid from vegetable oils, tend to upregulate the expression of these genes to promote endogenous synthesis. researchgate.netconicet.gov.ar This regulation is partly mediated through epigenetic changes; for instance, supplementation with n-3 LCPUFA or olive oil can alter the DNA methylation status of the FADS2 and ELOVL5 promoter regions, which is negatively associated with their transcript levels. genecards.orgresearchgate.net
Hormonal Factors: Hormones play a crucial role in orchestrating lipid metabolism. Insulin (B600854) is a key activator of both delta-6 and delta-5 desaturases. ojafr.ir In experimental type-1 diabetes, the depressed activity of delta-6 desaturase can be restored by insulin, which stimulates FADS2 gene expression. spandidos-publications.com In contrast, hormones like glucagon (B607659) and adrenaline generally have a depressive effect on desaturase activity. spandidos-publications.com Sex hormones also exert influence; progesterone (B1679170) has been shown to up-regulate the mRNA expression of FADS2, FADS1, ELOVL5, and ELOVL2 in human liver cells, potentially contributing to the higher DHA status observed in females. nih.gov Estrogen can also enhance the expression of ELOVL2 and ELOVL5 in breast cancer cells. plos.org Furthermore, androgens potently induce ELOVL5 expression in prostate cancer. aacrjournals.org
Environmental Factors: In aquatic species, environmental conditions such as salinity can affect PUFA biosynthesis, although the precise mechanisms of gene regulation are still under investigation. csic.es
Table 2: Factors Influencing FADS2 and ELOVL5 Gene Regulation This table is interactive. Use the filters to narrow down the results.
| Factor | Type | Effect on FADS2 Expression | Effect on ELOVL5 Expression | Mediating Molecules/Pathways |
|---|---|---|---|---|
| Dietary PUFAs (EPA/DHA) | Nutritional | Down-regulation | Down-regulation | SREBP-1c, PPARα csic.esnih.gov |
| Olive Oil / n-3 LCPUFA | Nutritional | Down-regulation (via methylation) | Down-regulation (via methylation) | DNA Methylation genecards.org |
| Vegetable Oil (low PUFA) | Nutritional | Up-regulation | Up-regulation | SREBP-1c researchgate.netconicet.gov.ar |
| Insulin | Hormonal | Up-regulation | No direct effect reported | Gene Expression Stimulation ojafr.irspandidos-publications.com |
| Progesterone | Hormonal | Up-regulation | Up-regulation | Increased mRNA Expression nih.gov |
| Androgens | Hormonal | No direct effect reported | Up-regulation (in prostate cancer) | Androgen Receptor (AR) aacrjournals.org |
| Glucagon / Adrenaline | Hormonal | Down-regulation | No direct effect reported | Enzyme Depression spandidos-publications.com |
Gene Expression Profiles of FADS2 and ELOVL5
Post-Translational Modifications and Allosteric Modulation of Enzyme Activities
Beyond transcriptional control, the activity of the desaturase and elongase enzymes is fine-tuned by post-translational modifications (PTMs) and potential allosteric modulation. These mechanisms allow for rapid adjustments in enzyme function without altering gene expression.
Information on PTMs for FADS2 is limited, though studies suggest that discrepancies between mRNA levels and enzyme activity could point to regulation at the translational or post-translational level. nih.gov For ELOVL5, however, a specific regulatory PTM has been identified. Under conditions of essential fatty acid deficiency, ELOVL5 undergoes phosphorylation in a GSK3-dependent manner. biorxiv.org This phosphorylation alters the enzyme's substrate preference, enabling it to utilize oleic acid (18:1n-9) to produce Mead acid (20:3n-9), a compensatory response to the lack of essential PUFAs. biorxiv.org This demonstrates a sophisticated mechanism where a PTM dynamically retasks an enzyme to mitigate a state of nutritional deficiency. Bioinformatic analyses also predict potential ubiquitination and glycosylation sites on ELOVL5, though their functional roles have not been experimentally verified. genecards.org
Direct allosteric modulation of FADS2 and ELOVL5 is not well-documented. The primary feedback control by fatty acid products appears to occur at the level of gene transcription rather than through direct binding to the enzyme to alter its activity. csic.esnih.gov
Interplay with Cellular Signaling Networks
The gamma-linolenoyl-CoA pathway is deeply integrated with the cell's major signaling networks that govern metabolism and growth. The fatty acyl-CoA molecules themselves, as well as their downstream products, can act as signaling molecules or influence signaling cascades.
Fatty acyl-CoAs and their free fatty acid counterparts are not merely metabolic intermediates; they are active ligands and modulators of key transcription factors that, in turn, control the expression of lipogenic genes, including FADS2 and ELOVL5. This creates intricate feedback and feed-forward regulatory loops.
Peroxisome Proliferator-Activated Receptors (PPARs): PUFAs and their CoA derivatives are well-established ligands for PPARα. acs.orgmdpi.com Activation of PPARα, particularly in the liver, stimulates the expression of genes involved in fatty acid oxidation, effectively shifting the metabolic flux away from storage and towards energy production. mdpi.comspringermedizin.de This provides a mechanism to handle excess fatty acids.
Liver X Receptors (LXRs): The relationship with LXRs is complex. LXR activation is known to induce lipogenesis through its primary target, SREBP-1c. csic.esspandidos-publications.com However, PUFAs can suppress the ability of LXR agonists to activate SREBP-1c, suggesting a dominant negative effect of PUFAs on this pathway. mdpi.commdpi.com Conversely, some studies show that LXR activation can directly increase the expression of ELOVL5, indicating that LXRs may also directly promote PUFA synthesis under certain conditions. ahajournals.org
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a master transcriptional activator of lipogenesis, directly promoting the expression of both FADS2 and ELOVL5. csic.esnih.gov The activity of SREBP-1c is potently suppressed by PUFAs. mdpi.com This inhibition occurs at multiple levels, including the suppression of SREBP-1c gene transcription and a reduction in the stability of its mRNA. mdpi.com This represents the most critical negative feedback loop in the regulation of PUFA synthesis: when PUFA levels are high, they shut down their own production by inhibiting SREBP-1c.
Homeostatic Control of Cellular Fatty Acyl-CoA Pools and Lipid Balance
Maintaining the appropriate size and composition of the cellular fatty acyl-CoA pool is essential for lipid homeostasis. The cell must balance the activation of free fatty acids into their CoA esters for metabolic processing with the need to prevent the accumulation of these active, and potentially lipotoxic, molecules. This balance is primarily maintained by the opposing actions of two enzyme families: acyl-CoA synthetases (ACSLs) and acyl-CoA thioesterases (ACOTs).
ACSLs catalyze the esterification of free fatty acids to coenzyme A, "activating" them and committing them to intracellular metabolic pathways such as esterification into complex lipids (e.g., triglycerides, phospholipids) or β-oxidation. hmdb.camdpi.com Inhibition of ACSL activity during high fatty acid influx leads to the accumulation of intracellular free fatty acids, which can induce apoptosis, highlighting the importance of this activation step. mdpi.com
Advanced Research Methodologies for Studying Gamma Linolenoyl Coa
Analytical Techniques for Identification and Quantitative Analysis
Precise identification and quantification of gamma-linolenoyl-CoA and related fatty acids are fundamental to understanding its metabolism. This is achieved through a combination of powerful analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of fatty acid profiles in biological samples. nih.gov To make the fatty acids, including gamma-linolenic acid (GLA), suitable for GC analysis, they must first be derivatized to increase their volatility. nih.gov A common method is the conversion to fatty acid methyl esters (FAMEs). nih.gov More advanced derivatization using agents like pentafluorobenzyl (PFB) bromide can significantly enhance sensitivity, particularly when coupled with negative chemical ionization mass spectrometry. nih.gov
In a typical GC-MS analysis, the derivatized fatty acids are separated on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. The separated compounds then enter the mass spectrometer, which provides detailed mass spectra for identification. For instance, the trimethylsilyl (B98337) (TMS) derivative of gamma-linolenic acid has a characteristic retention index. While conventional GC-MS can separate many fatty acids, complex mixtures containing isomers like oleic acid and gamma-linolenic acid may require more advanced techniques like two-dimensional gas chromatography (GCxGC-MS) for complete resolution. shimadzu.com
Table 1: GC-MS Parameters for Fatty Acid Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Derivatization Agent | Boron trifluoride-methanol, Pentafluorobenzyl bromide |
| GC Column Type | 5%-phenyl-95%-dimethylpolysiloxane, DB-5ms |
| Injection Mode | Split or Splitless |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
This table provides an overview of common parameters used in the GC-MS analysis of fatty acids.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the direct analysis and quantification of acyl-CoA species, including this compound, from biological matrices. rsc.org This technique is highly sensitive and specific, capable of measuring a wide range of acyl-CoAs simultaneously. biorxiv.org Sample preparation often involves extraction with organic solvents like acetonitrile/methanol/water mixtures, followed by solid-phase extraction (SPE) to purify the acyl-CoAs and remove interfering substances. mdpi.comnih.gov
Separation is typically achieved using reversed-phase liquid chromatography, often with ion-pairing reagents to improve retention and peak shape, although methods avoiding these reagents are also desirable. researchgate.net The separated acyl-CoAs are then introduced into a tandem mass spectrometer, which allows for selected reaction monitoring (SRM). nih.gov This highly specific detection method monitors a specific precursor ion to product ion transition for each analyte, significantly reducing background noise and enhancing sensitivity. nih.gov This approach allows for the accurate quantification of even low-abundance species like this compound. researchgate.netmedchemexpress.com
Table 2: LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Extraction Solvent | Acetonitrile/Methanol/Water |
| Sample Cleanup | Solid-Phase Extraction (SPE) |
| LC Column Type | C18 Reversed-Phase |
| Mobile Phase Additive | Ammonium Acetate, Ammonium Hydroxide |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS/MS Mode | Selected Reaction Monitoring (SRM) |
This table outlines typical parameters for the LC-MS/MS analysis of acyl-CoAs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Lipids
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis and quantification of lipids. aocs.org Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of atoms within a molecule. aocs.org For instance, ¹H-NMR can be used to quantify different lipid classes in a sample by analyzing the signals from specific proton groups, such as those on the glycerol (B35011) backbone or near double bonds. nih.govscielo.br
Radiometric and Isotope-Labeling Assays for Pathway Flux Determination
Radiometric and isotope-labeling assays are essential for tracing the metabolic fate of fatty acids and determining the flux through biosynthetic pathways. numberanalytics.com In these experiments, a precursor molecule is labeled with a radioactive isotope (e.g., ¹⁴C) or a stable isotope (e.g., ¹³C or ²H). numberanalytics.comnih.gov
For example, to study the conversion of linoleic acid to gamma-linolenic acid, [1-¹⁴C] linoleic acid can be used as a substrate. sav.sk The reaction products are then separated, and the radioactivity in the gamma-linolenic acid fraction is measured to determine the rate of the reaction. nih.gov This approach can be used to measure the activity of enzymes like delta-6-desaturase both in vitro and in vivo. sav.sk Stable isotope labeling, coupled with mass spectrometry, allows for the tracing of fatty acid metabolism in more complex systems and can provide detailed information on the trafficking of fatty acids between different cellular pools. nih.gov
In Vitro Enzymatic Assays and Kinetic Characterization
Understanding the enzymes that produce and metabolize this compound requires in vitro enzymatic assays to characterize their activity and kinetics. portlandpress.com These assays typically use purified or partially purified enzymes from sources like rat liver microsomes or recombinant expression systems. nih.govnih.gov
For delta-6-desaturase, the enzyme that converts linoleoyl-CoA to this compound, assays are often performed using radiolabeled linoleoyl-CoA. nih.gov The reaction mixture contains the enzyme source, the substrate, and necessary cofactors such as NADH or NADPH, and molecular oxygen. nih.gov After incubation, the fatty acids are extracted, separated (e.g., by HPLC), and the amount of radioactive gamma-linolenic acid formed is quantified. nih.gov Such assays have been used to determine key kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) for the enzyme. nih.gov For instance, one study determined the Km for linoleoyl-CoA to be 47 µM for the delta-6-desaturase in a reconstituted system. nih.gov Similarly, assays for fatty acid elongases can be performed using radiolabeled malonyl-CoA and an acyl-CoA primer to measure the incorporation of two-carbon units. nih.gov
Table 3: Kinetic Parameters of Related Fatty Acid Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism/System |
|---|---|---|---|---|
| Delta-6 Desaturase | Linoleoyl-CoA | 1.5 - 47 | 0.63 - 83 | Rat Liver Microsomes |
This table presents examples of kinetic data obtained from in vitro enzymatic assays for enzymes involved in fatty acid metabolism. Note that the values can vary depending on the assay conditions and enzyme source. nih.govnih.govmedchemexpress.com
Cellular and Subcellular Fractionation for Localization Studies
Determining the specific location of this compound and its associated enzymes within the cell is crucial for understanding metabolic channeling and regulation. Cellular and subcellular fractionation is the primary method used for this purpose. thermofisher.combitesizebio.com This technique involves carefully breaking open cells and separating the various organelles—such as the nucleus, mitochondria, cytoplasm, and endoplasmic reticulum (ER)—based on their physical properties like size and density, typically through a series of centrifugation steps. bitesizebio.comuab.edu
The synthesis of this compound from Linoleoyl-CoA by delta-6-desaturase is known to occur in the endoplasmic reticulum. reactome.org Fractionation protocols allow for the isolation of the microsomal fraction, which is rich in ER membranes. grafiati.com By analyzing the enzymatic activity and metabolite content in these isolated fractions, researchers can confirm the localization of the pathway. For example, studies with microsomal preparations from borage cotyledons demonstrated that delta-6-desaturase activity was localized to these membranes. grafiati.com
Modern kits provide reagents for the stepwise lysis of cells, enabling the separation of cytoplasmic, membrane, soluble nuclear, chromatin-bound, and cytoskeletal protein fractions. thermofisher.com After fractionation, the presence and concentration of specific enzymes in each fraction can be determined using methods like Western blotting, while the acyl-CoA pools, including this compound, can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comresearchgate.net
Development of Novel Biosensors for Real-Time Acyl-CoA Monitoring
A significant challenge in metabolic research is the ability to monitor metabolite dynamics in real-time within living cells. To address this, genetically encoded biosensors are being developed. While a specific biosensor for this compound has not been prominently reported, the principles have been established through the creation of sensors for other related acyl-CoAs, which provides a blueprint for future development. acs.org
These biosensors are often based on bacterial transcription factors that naturally bind to specific acyl-CoA molecules. For example, the transcription factor FadR from Escherichia coli, which binds to long-chain fatty acyl-CoAs, has been engineered into a biosensor. chalmers.sefrontiersin.org Similarly, the FapR transcription factor, which binds malonyl-CoA, has been used to create fluorescent biosensors to monitor the dynamics of fatty acid synthesis. acs.orgfrontiersin.org
The general design involves fusing the acyl-CoA-binding protein to fluorescent proteins. Upon binding of the target acyl-CoA, the biosensor undergoes a conformational change that alters its fluorescent properties (e.g., a change in intensity or a ratiometric shift), which can be measured by microscopy. acs.org Recently, biosensors for long-chain fatty acyl-CoA esters and acetyl-CoA have been developed to dynamically measure CoA metabolism in single cells. acs.orgresearchgate.net The development of such a tool for this compound would be a major advancement, enabling researchers to visualize its production, consumption, and trafficking in real-time in response to various stimuli, providing unparalleled insight into its regulatory dynamics.
Biological Implications of Gamma Linolenoyl Coa Metabolism in Diverse Model Systems
Contribution to Endogenous Polyunsaturated Fatty Acid Homeostasis
Gamma-linolenoyl-CoA (GLA-CoA) is a critical intermediate in the metabolic pathway responsible for synthesizing long-chain polyunsaturated fatty acids (PUFAs). tuscany-diet.netmdpi.com Its formation from linoleoyl-CoA is a pivotal and often rate-limiting step. tuscany-diet.netreactome.org This conversion is catalyzed by the enzyme delta-6-desaturase (FADS2), which introduces a double bond at the sixth carbon position of the fatty acyl chain. tuscany-diet.netreactome.org
The regulation of this step is crucial for maintaining the balance of various PUFAs within the body. Factors such as nutritional status and inflammatory processes can influence the activity of delta-6-desaturase. tuscany-diet.net Following its synthesis, GLA-CoA is rapidly elongated by the enzyme elongase 5 (ELOVL5), which adds two carbon atoms to form dihomo-gamma-linolenoyl-CoA (DGLA-CoA). tuscany-diet.netthemedicalbiochemistrypage.org This subsequent metabolite is a precursor for both the anti-inflammatory series 1 prostaglandins (B1171923) and, after further desaturation by delta-5-desaturase (FADS1), for arachidonic acid (ARA), the precursor to the pro-inflammatory series 2 eicosanoids. tuscany-diet.netthemedicalbiochemistrypage.org
Therefore, the metabolism of GLA-CoA is a key regulatory point in determining the relative amounts of different PUFA-derived signaling molecules, thereby playing a significant role in endogenous PUFA homeostasis. The activity of acyl-CoA thioesterases, which can hydrolyze this compound back to gamma-linolenic acid and coenzyme A, also contributes to modulating the cellular levels of these important fatty acyl-CoA ligands. hmdb.ca
Mechanistic Influence on Cellular Membrane Lipid Composition and Biophysical Properties
The incorporation of PUFAs, such as those downstream of GLA-CoA, into membrane phospholipids (B1166683) can alter membrane fluidity. nih.gov This, in turn, can affect a variety of cellular functions that are dependent on the membrane environment, such as the activity of membrane-bound enzymes and receptors. nih.govfrontiersin.org For instance, the availability of arachidonic acid, synthesized from the GLA-CoA pathway, is crucial for the biosynthesis of phosphatidylinositol-4,5-bisphosphate, a key component of cell signaling. uniprot.org
Role as a Precursor in Eicosanoid Biosynthesis Pathways (e.g., DGLA-derived Eicosanoid Precursors)
This compound is a pivotal precursor in the synthesis of eicosanoids, a class of signaling molecules involved in inflammation and other physiological processes. tuscany-diet.netwikipedia.org While not a direct precursor itself, its elongation product, dihomo-gamma-linolenic acid (DGLA), is the substrate for the synthesis of the series 1 prostaglandins, such as prostaglandin (B15479496) E1 (PGE1). themedicalbiochemistrypage.orghmdb.ca
The pathway begins with the conversion of linoleic acid to gamma-linolenic acid, which is then activated to this compound. tuscany-diet.net This is followed by elongation to dihomo-gamma-linolenoyl-CoA, which is then converted to DGLA. tuscany-diet.netthemedicalbiochemistrypage.org DGLA can be acted upon by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids. themedicalbiochemistrypage.orgwikipedia.org
The eicosanoids derived from DGLA generally have anti-inflammatory properties, contrasting with the pro-inflammatory eicosanoids derived from arachidonic acid. themedicalbiochemistrypage.org Therefore, the metabolic flux through the this compound pathway plays a crucial role in modulating the balance between pro- and anti-inflammatory signaling pathways.
Metabolic Interconnections in Specific Cellular and Organismal Contexts (e.g., Yeast, Rodents, Fish, Insects)
The metabolism of this compound has been studied in a variety of model organisms, revealing both conserved and species-specific aspects of its function.
Yeast: The yeast Saccharomyces cerevisiae has been used as a model system to study the activity of the delta-6-desaturase enzyme, which produces gamma-linolenic acid, the precursor to this compound. nih.gov In another yeast species, Pichia pastoris, the expression of a fungal delta-6 desaturase gene led to the accumulation of gamma-linolenic acid, demonstrating the potential for engineering this pathway in microorganisms. nih.gov
Rodents: Studies in rats have provided insights into the regulation of this compound metabolism. For example, in diabetic rats, the elongation of this compound in liver microsomes was found to be decreased, a condition that was restored by insulin (B600854) treatment. nih.gov Research on rat liver mitochondria has also highlighted the role of the enzyme 2,4-dienoyl-CoA reductase in the beta-oxidation of polyunsaturated fatty acids, including those derived from this compound. capes.gov.br
Fish: In fish, such as the Yellow River carp, dietary intake of alpha-linolenic acid has been shown to up-regulate the expression of genes involved in fatty acid biosynthesis, including delta-6-desaturase, which is essential for the production of this compound. researchgate.net This indicates a nutritional regulation of this metabolic pathway in aquatic species.
Insects: Metabolomic studies in the silkworm, Bombyx mori, have identified this compound as a metabolite that is affected by exposure to hydrogen sulfide. oup.com In the black soldier fly, Hermetia illucens, metabolic modeling has been used to understand the synthesis of various fatty acids, including those related to the this compound pathway, for their potential in high-value fatty acid production. nih.gov
Dysregulation of this compound Metabolism in Experimental Models of Metabolic Perturbations
Dysregulation of the metabolic pathways involving this compound has been observed in various experimental models of metabolic diseases.
In a model of virally induced metabolic changes, the breakdown of this compound to octanoyl-CoA was the only beta-oxidation reaction that showed an increase in activity, suggesting a significant perturbation in fatty acid metabolism. nih.gov
Studies on spontaneously diabetic rats have demonstrated that hepatic microsomal this compound elongation is decreased during periods of both normal and high blood sugar. nih.gov This suggests a link between insulin signaling and the regulation of this pathway.
In the context of cancer, dysregulation of lipid metabolism is a known hallmark. biorxiv.org While direct studies on this compound in cancer are limited, research on related enzymes and pathways suggests that alterations in PUFA metabolism can have significant effects. For example, the inhibition of enzymes downstream of this compound has been shown to impact the lipid composition of cancer cells and induce inflammatory signaling pathways. nih.gov
Furthermore, in rats exposed to gamma-irradiation, significant alterations in metabolic pathways, including those involving unsaturated fatty acids, have been observed, indicating that external stressors can profoundly impact this compound metabolism. mdpi.com
Emerging Avenues and Future Research Directions in Gamma Linolenoyl Coa Biology
Discovery and Characterization of Novel Enzymes and Regulatory Proteins
The metabolic fate of gamma-linolenoyl-CoA is governed by a suite of enzymes and regulatory proteins. While core enzymes like fatty acid desaturases (FADS) and elongases (ELOVL) are known, the search for novel players and a deeper understanding of their regulation is a key research frontier. nih.govreactome.org
Recent research has led to the identification and characterization of novel enzymes from diverse organisms. For instance, a new delta-6-fatty acid desaturase gene, designated RnD6D, was isolated from the fungus Rhizopus nigricans. nih.gov Functional expression of this gene in Saccharomyces cerevisiae confirmed its ability to produce gamma-linolenic acid, defining a novel desaturase and expanding the known catalog of enzymes capable of synthesizing the precursor to this compound. nih.gov
Beyond the catalytic enzymes, regulatory proteins that modulate the availability and trafficking of this compound are gaining attention. Acyl-Coenzyme A-binding proteins (ACBPs) are emerging as crucial regulators. nih.gov These proteins sequester and transport long-chain acyl-CoAs, acting as intracellular carriers and buffers. nih.gov By doing so, they can influence whether this compound is channeled towards elongation, incorporation into complex lipids, or other metabolic fates. Recent studies emphasize the role of ACBPs in linking the cell's metabolic state to gene expression, suggesting they act as "translators" of metabolic information. nih.gov In soybean, for example, a specific ACBP interacts with lipoxygenase via linolenoyl-CoA, indicating a sophisticated regulatory mechanism that could have parallels in other organisms for this compound. nih.gov
| Protein/Enzyme Class | Example/Gene | Organism of Discovery | Function Related to this compound Pathway | Citation |
| Delta-6-Desaturase | RnD6D | Rhizopus nigricans | Catalyzes the conversion of linoleoyl-CoA to this compound's precursor, gamma-linolenic acid. | nih.gov |
| Elongase | ELOVL5 | Human | Catalyzes the elongation of this compound to dihomo-gamma-linolenoyl-CoA. | reactome.org |
| Regulatory Protein | ACBP/DBI | Mammals | Binds, transports, and buffers long-chain acyl-CoAs like this compound, influencing their metabolic fate and linking metabolism to gene regulation. | nih.gov |
Elucidating the Complex Interplay with Other Lipid Metabolic Pathways
This compound does not exist in a metabolic vacuum. It is a critical node that intersects with several other major lipid pathways, most notably the synthesis of eicosanoids and endocannabinoids. The elongation of this compound by the enzyme ELOVL5 produces dihomo-gamma-linolenoyl-CoA (DGLA-CoA). mdpi.comreactome.org This product is particularly significant because its corresponding free fatty acid, DGLA, is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of series-1 prostaglandins (B1171923) (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). reactome.org These molecules often have anti-inflammatory and vasodilatory properties, contrasting with some of the pro-inflammatory eicosanoids derived from arachidonic acid (the downstream product of DGLA). reactome.orgmdpi.com
This positions the this compound metabolic axis as a crucial modulator of the inflammatory response. The balance between the metabolism of DGLA and arachidonic acid can determine the profile of lipid mediators produced, thereby influencing the onset, progression, and resolution of inflammation. mdpi.comoup.com Eicosanoids are key regulators of the crosstalk between the innate and adaptive immune systems, acting on various immune cells to modulate cytokine release, cell migration, and antigen presentation. nih.gov Therefore, the flux through the this compound pathway has direct implications for immune homeostasis.
Furthermore, there is growing interest in the crosstalk with other signaling lipid networks. Peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression, can be activated by fatty acids and their derivatives. researchgate.net This suggests that metabolites derived from this compound could transcriptionally regulate metabolic processes, including fatty acid oxidation and synthesis, creating complex feedback and feed-forward loops. researchgate.net
| Interacting Pathway | Key Connecting Molecule(s) | Functional Outcome of Crosstalk | Citation |
| Eicosanoid Synthesis | Dihomo-gamma-linolenic acid (DGLA), Arachidonic Acid (ARA) | Production of signaling molecules (e.g., prostaglandins, leukotrienes) that modulate inflammation and immune responses. | reactome.orgmdpi.com |
| Endocannabinoid System | Arachidonic Acid (precursor to 2-AG) | The PUFA pool, influenced by the this compound pathway, provides substrates for endocannabinoid synthesis. | mdpi.com |
| Beta-Oxidation | Acetyl-CoA | This compound can be ultimately broken down via beta-oxidation to produce acetyl-CoA for energy generation in the mitochondria. | nih.govlumenlearning.com |
| Glycerolipid Synthesis | Fatty Acyl-CoAs | Serves as a potential acyl donor for the synthesis of complex lipids like phospholipids (B1166683) and triglycerides for membrane structure and energy storage. | metwarebio.comcreative-proteomics.com |
Advancements in Systems Biology and Multi-Omics Approaches to Fatty Acyl-CoA Metabolism
The complexity of fatty acyl-CoA metabolism necessitates a holistic, systems-level approach. The advent of "multi-omics" technologies—including transcriptomics, proteomics, metabolomics, and lipidomics—is revolutionizing the field. nih.govresearchgate.net These approaches allow for the simultaneous measurement of genes, proteins, and metabolites within a biological system, providing an integrated view of metabolic regulation.
Lipidomics, in particular, has been instrumental. Techniques using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can now precisely identify and quantify hundreds of lipid species, including specific fatty acyl-CoAs like this compound, from tissues and cells. medchemexpress.com This allows researchers to see how the levels of this key intermediate change in response to various stimuli or in disease states.
Integrating these datasets provides powerful insights. For example, a study on the fungus Cunninghamella echinulata used transcriptomic and lipidomic analyses to show that the addition of trehalose (B1683222) to the growth medium upregulated the delta-6 desaturase gene. frontiersin.org This genetic change was directly correlated with an increase in the proportion of gamma-linolenic acid, demonstrating a clear link between gene expression and the output of the metabolic pathway. frontiersin.org Similarly, multi-omics studies in human conditions like thyroid cancer and obesity have revealed significant reprogramming of fatty acid metabolism, identifying key enzymes and pathways that are dysregulated. nih.govnih.gov These studies provide a blueprint for how to investigate the regulation of this compound in complex diseases, potentially identifying new therapeutic targets. nih.gov
| 'Omics' Technology | Type of Molecule Measured | Application in Fatty Acyl-CoA Research | Citation |
| Transcriptomics | mRNA (Gene Expression) | Identifies changes in the expression of genes for desaturases, elongases, and regulatory proteins involved in this compound metabolism. | nih.govfrontiersin.org |
| Proteomics | Proteins | Quantifies the abundance of key enzymes (e.g., FADS, ELOVL) and regulatory proteins (e.g., ACBPs) to assess metabolic pathway capacity. | nih.govnih.gov |
| Metabolomics/Lipidomics | Metabolites & Lipids | Directly measures the levels of this compound and related upstream/downstream fatty acids and complex lipids to map metabolic flux. | medchemexpress.comfrontiersin.orgaacrjournals.org |
Exploration of this compound Roles in Understudied Biological Systems and Extreme Environments
Most research on fatty acid metabolism has focused on mammals and a few model organisms. However, exploring the role of this compound in a wider range of biological systems, including microorganisms and organisms from extreme environments (extremophiles), represents a significant growth area. These investigations can reveal novel enzymatic functions and unique metabolic adaptations.
Fungi, for example, are a rich source of metabolic diversity. Studies on species like Rhizopus nigricans and Cunninghamella echinulata have not only identified novel enzymes but also uncovered unique regulatory mechanisms for producing gamma-linolenic acid. nih.govfrontiersin.org Understanding how these organisms modulate their lipid metabolism could provide valuable insights and biotechnological tools.
In extreme environments, lipids play a critical role in maintaining cell membrane integrity and function. Extremophiles, such as those living in high-temperature or high-pressure environments, must precisely regulate the fluidity of their membranes. utk.edu This is achieved by altering the lipid composition, including the chain length and degree of saturation of fatty acids. While direct studies on this compound in extremophiles are limited, it is conceivable that the pathways producing polyunsaturated fatty acids are uniquely adapted in these organisms. The desaturation of fatty acids, the first step of which can lead to this compound, is a key mechanism for increasing membrane fluidity in response to cold stress. Future research may explore how the this compound pathway contributes to the survival of psychrophiles (cold-loving organisms) or piezophiles (pressure-loving organisms).
Furthermore, emerging evidence suggests that fatty acyl-CoAs may act as signaling molecules in Archaea, a domain of single-celled extremophiles. frontiersin.org This raises the possibility that this compound could have regulatory roles beyond central metabolism in these understudied life forms.
| System/Environment | Potential Role/Significance of this compound | Research Focus | Citation |
| Fungi (e.g., Rhizopus, Cunninghamella) | Source of novel enzymes (desaturases); model for biotechnological production of gamma-linolenic acid. | Enzyme discovery, metabolic engineering. | nih.govfrontiersin.org |
| Deep-Sea Organisms (Piezophiles) | Potential role in modulating membrane fluidity to counteract the ordering effect of high hydrostatic pressure. | Lipidomics of membranes under high pressure. | acs.org |
| Cold-Environment Organisms (Psychrophiles) | The desaturation process leading to PUFAs is critical for maintaining membrane fluidity at low temperatures. | Characterization of cold-active desaturase and elongase enzymes. | utk.edu |
| Archaea | Potential as a signaling molecule in processes like quorum sensing. | Investigating ligand-protein interactions for regulatory proteins like LuxR solos. | frontiersin.org |
Q & A
Q. What enzymatic pathways regulate the synthesis and hydrolysis of gamma-linolenoyl-CoA in fatty acid metabolism?
this compound is synthesized via delta-6 desaturase (EC 1.14.19.3), which catalyzes the conversion of linoleoyl-CoA using molecular oxygen and cytochrome b5 as an electron donor . Hydrolysis is mediated by acyl-CoA thioesterases like ACOT2 (UniProt ID: P49753), which cleave the thioester bond to release gamma-linolenic acid and Coenzyme A . Methodological approaches include:
Q. How is this compound incorporated into triacylglycerol biosynthesis?
this compound serves as a substrate in the Kennedy pathway, where it is esterified to diacylglycerol (DG) by diacylglycerol acyltransferase (DGAT) to form triacylglycerols (TG). Key reactions include:
- DG(15:0/16:0/0:0) + this compound → TG(15:0/16:0/18:3) . Experimental validation involves:
- Radiolabeled tracers : Track incorporation using ¹⁴C-labeled this compound in lipid extracts analyzed via thin-layer chromatography (TLC) .
- Knockout models : Assess DGAT-deficient cell lines to confirm pathway specificity .
Advanced Research Questions
Q. What methodological challenges arise in quantifying this compound in cellular lipidomics?
this compound’s low abundance and instability require specialized techniques:
- LC-MS/MS : Use reverse-phase chromatography with a C18 column and multiple reaction monitoring (MRM) for selective detection (e.g., m/z 1028.3248 in ESI+ mode) .
- Sample stabilization : Add antioxidants (e.g., butylated hydroxytoluene) and rapid quenching with liquid nitrogen to prevent degradation .
- Internal standards : Deuterated this compound improves quantification accuracy .
Q. How do contradictory findings on delta-6 desaturase activity impact interpretations of this compound levels in metabolic studies?
Discrepancies may arise from:
- Nutritional modulation : Delta-6 desaturase is rate-limiting and sensitive to dietary omega-6/omega-3 ratios, affecting substrate availability .
- Analytical variability : Differences in enzyme source (e.g., recombinant vs. tissue-derived) and assay pH (optimal activity at pH 7.4) . Mitigation strategies:
- Normalization : Express activity relative to housekeeping enzymes (e.g., citrate synthase) .
- Meta-analysis : Pool data from studies using standardized protocols (e.g., AOCS Official Method Ce 1h-05) .
Q. What novel methodologies are emerging to study this compound’s role in metabolic regulation?
Innovations include:
- CRISPR-Cas9 models : Knock out ACOT2 or delta-6 desaturase to delineate their roles in lipid homeostasis .
- Stable isotope tracing : Use ¹³C-gamma-linolenoyl-CoA with flux analysis to map metabolic fates in real time .
- Multi-omics integration : Combine lipidomics with transcriptomics (e.g., RNA-seq of PPARα targets) to identify regulatory networks .
Guidance for Addressing Data Contradictions
- Replicate experiments : Use orthogonal methods (e.g., enzymatic assays + MS) to confirm findings .
- Apply FINER criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant during experimental design .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups, reporting effect sizes and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
